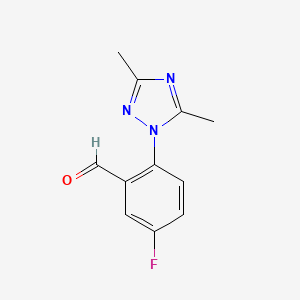![molecular formula C17H10OS B15307410 12H-Benzo[b]thioxanthen-12-one](/img/structure/B15307410.png)
12H-Benzo[b]thioxanthen-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12H-Benzo[b]thioxanthen-12-one is a heterocyclic compound that belongs to the family of thioxanthenes It is characterized by a tricyclic structure consisting of two benzene rings fused to a central thioxanthene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzo[b]thioxanthen-12-one typically involves cyclization reactions. One common method is the gold(I)-catalyzed aromaticity-driven double 6-endo cascade cyclization. This method uses 1,3-diphenylprop-2-yn-1-one substrates and involves a Michael addition followed by cyclization and aromatization . Another approach involves the condensation of 5-chloro-2-iodobenzoic acid with 2-naphthylthiol, followed by ring closure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of eco-friendly reagents and conditions to ensure high yields and purity. Methods such as the Jones reagent and K2CO3 promoted tandem reactions are also explored for efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 12H-Benzo[b]thioxanthen-12-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Jones reagent is commonly used for oxidation reactions involving this compound.
Reduction: Standard reducing agents such as sodium borohydride can be employed.
Substitution: Halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted thioxanthenes, which can exhibit different chemical and physical properties depending on the substituents introduced.
Applications De Recherche Scientifique
12H-Benzo[b]thioxanthen-12-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 12H-Benzo[b]thioxanthen-12-one involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
- 12H-Benzo[a]xanthen-12-one
- Benzo[a]acridin-12(7H)-one
- Azaxanthones
Comparison: 12H-Benzo[b]thioxanthen-12-one is unique due to its sulfur-containing thioxanthene ring, which imparts distinct chemical properties compared to its oxygen-containing counterparts like xanthones and azaxanthones. This uniqueness makes it valuable for specific applications where sulfur’s presence can enhance the compound’s reactivity or biological activity .
Propriétés
Formule moléculaire |
C17H10OS |
|---|---|
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
benzo[b]thioxanthen-12-one |
InChI |
InChI=1S/C17H10OS/c18-17-13-7-3-4-8-15(13)19-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H |
Clé InChI |
HWRDHOQOYKQNMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)





![N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride](/img/structure/B15307363.png)




